molecular formula C30H46O2 B3047948 Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- CAS No. 150086-27-4

Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-

Cat. No.: B3047948
CAS No.: 150086-27-4
M. Wt: 438.7 g/mol
InChI Key: WQMOMTBWTISVBG-UHFFFAOYSA-N
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Description

Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-: is an organic compound that belongs to the family of bisphenyl ether compounds It is characterized by the presence of two decyloxy groups and two ethynyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- typically involves a multi-step process. One common method starts with the preparation of 1,4-dihydroxybenzene, which is then alkylated with decyl bromide to introduce the decyloxy groups. The resulting intermediate is then subjected to a Sonogashira coupling reaction with ethynyl derivatives to introduce the ethynyl groups. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl groups can be reduced to alkenes or alkanes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- involves its interaction with molecular targets through its ethynyl and decyloxy groups. These functional groups can participate in various chemical reactions, such as π-π stacking interactions and hydrogen bonding, which can influence the compound’s behavior in different environments. The pathways involved may include electron transfer processes and the formation of reactive intermediates .

Comparison with Similar Compounds

Uniqueness: Benzene, 1,4-bis(decyloxy)-2,5-diethynyl- is unique due to the presence of both decyloxy and ethynyl groups, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics and molecular interactions.

Properties

IUPAC Name

1,4-didecoxy-2,5-diethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O2/c1-5-9-11-13-15-17-19-21-23-31-29-25-28(8-4)30(26-27(29)7-3)32-24-22-20-18-16-14-12-10-6-2/h3-4,25-26H,5-6,9-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMOMTBWTISVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC(=C(C=C1C#C)OCCCCCCCCCC)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464607
Record name Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150086-27-4
Record name Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene, 1,4-bis(decyloxy)-2,5-diethynyl-
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